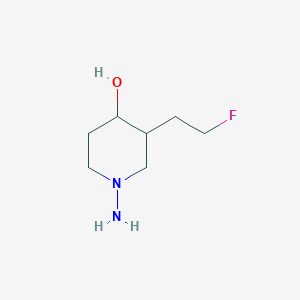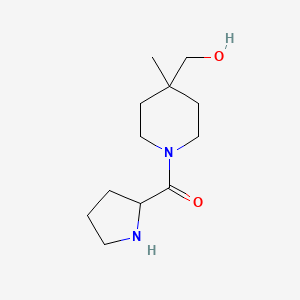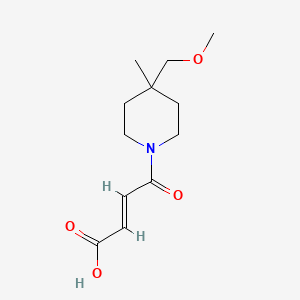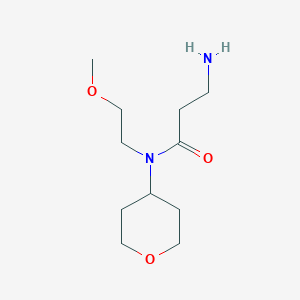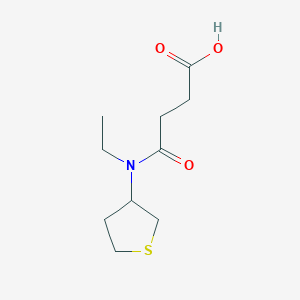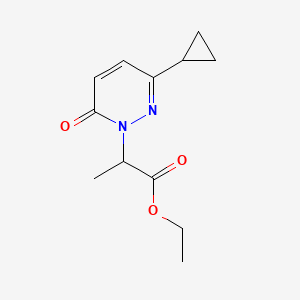
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate d’éthyle
Vue d'ensemble
Description
Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate, also known as ECDP, is a pyridazine derivative with potential biological properties. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate is 236.27 g/mol. For a detailed molecular structure, you may refer to the 3D structure provided by chemical suppliers .Applications De Recherche Scientifique
Recherche pharmaceutique : Inhibiteurs de la métalloprotéinase matricielle
Ce composé a été étudié pour son potentiel en tant qu'inhibiteur de la métalloprotéinase matricielle (MMP) . Les MMP sont des enzymes qui jouent un rôle crucial dans le remodelage et la réparation des tissus, mais leur surexpression est associée à diverses maladies, notamment l'arthrite et le cancer. En inhibant les MMP, ce composé pourrait contribuer au développement de nouveaux agents thérapeutiques.
Synthèse organique : Bloc de construction pour les composés hétérocycliques
En raison de ses motifs cyclopropyle et pyridazinone réactifs, ce composé sert de bloc de construction polyvalent en synthèse organique . Il peut être utilisé pour construire une large gamme de composés hétérocycliques, essentiels au développement de produits pharmaceutiques et agrochimiques.
Mécanisme D'action
The mechanism of action of ECPOP is not fully understood. However, it is believed to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of thymidylate, an essential component of DNA. In addition, ECPOP may have other effects on cellular processes, such as the regulation of gene expression and the modulation of cell signaling pathways.
Biochemical and Physiological Effects
ECPOP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of a variety of cancer cell lines. In addition, it has been shown to reduce inflammation, regulate gene expression, and modulate cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using ECPOP in laboratory experiments is its availability and low cost. In addition, it is a relatively stable compound, and its effects can be easily monitored and quantified. However, it is important to note that ECPOP is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds.
Orientations Futures
Future research on ECPOP could focus on the development of novel drugs and therapeutic agents based on its structure. In addition, further studies could be conducted to elucidate its mechanism of action and to identify new potential applications. Other areas of research could include the development of new methods for synthesizing ECPOP, as well as the exploration of its potential effects on other biological processes.
Propriétés
IUPAC Name |
ethyl 2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(16)8(2)14-11(15)7-6-10(13-14)9-4-5-9/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOUMPHYNSUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)C=CC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







